
1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines like 1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride often involves the reaction of halogenoalkanes with a concentrated solution of ammonia in ethanol . The reaction happens in two stages - an addition stage, followed by an elimination stage .Molecular Structure Analysis
The molecular weight of this compound is 236.13 g/mol. The exact molecular structure would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis
Amines, such as this compound, can react with acids to produce ammonium ions . This reaction involves the lone pair of electrons on the nitrogen atom, which gives amines their basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, 1-(4-Chlorophenyl)ethylamine, the refractive index is 1.543 (lit.) and the density is 1.080 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activity
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their potential antidepressant activity by assessing their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT). These compounds, including 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol (venlafaxine), showed promising results in rodent models, indicating a potential rapid onset of antidepressant activity (Yardley et al., 1990).
Monoamine Oxidase Inhibition
Research into the inhibition of monoamine oxidase by 1-phenylethylamines, including derivatives with alkyloxy substituents, has shown enhanced anti-monoamine oxidase activity. This suggests potential applications in the development of treatments for conditions influenced by monoamine oxidase activity (McCoubrey, 1959).
Dopamine Receptor Ligands
2-(4-Chloro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives were synthesized as dopamine receptor ligands. This research offers insights into the development of new therapeutic agents targeting dopamine receptors, with implications for treating disorders related to dopaminergic dysfunction (Claudi et al., 1992).
Biochemical Pharmacology
Studies on the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, have indicated a neurochemical profile predictive of antidepressant activity without the side effects common to tricyclic therapy. This compound, showing inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake, could lead to advancements in antidepressant medication with fewer adverse effects (Muth et al., 1986).
Drug Delivery Materials
Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles have been reported for potential biomedical applications, including drug delivery. These particles exhibit non-toxicity, blood compatibility, antioxidant properties, and can serve as carriers for active agents/drugs, showcasing the versatility of derivatives in medical applications (Sahiner et al., 2018).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not provided, it’s known that it acts as a serotonin and dopamine releaser. This suggests that it may interact with serotonin and dopamine receptors in the brain, influencing the levels of these neurotransmitters.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chloro-2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-13-10-6-8(11)4-5-9(10)7(2)12;/h4-7H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWOLQWGMJHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
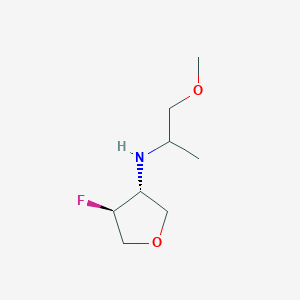
![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)
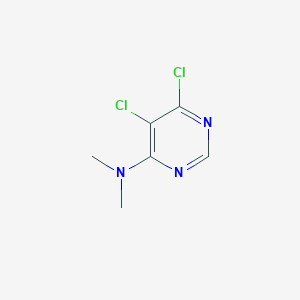
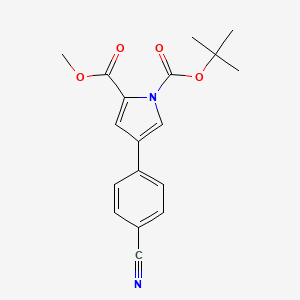
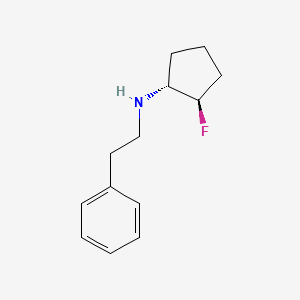
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

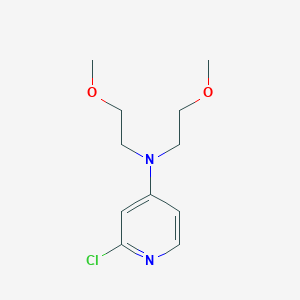
amine](/img/structure/B1531582.png)